Cas no 2034293-89-3 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone structure
2034293-89-3 structure
商品名:(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
CAS番号:2034293-89-3
MF:C19H18N4OS
メガワット:350.437422275543
CID:6203729
PubChem ID:119099963

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 化学的及び物理的性質

名前と識別子

    • [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone
    • 6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
    • (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
    • F6473-0770
    • AKOS026689088
    • 2034293-89-3
    • インチ: 1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2
    • InChIKey: PAEGGRYKISFKFW-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2=C1CCN(C2)C1CN(C(C2C=CC3C(C=2)=NC=CN=3)=O)C1

計算された属性

  • せいみつぶんしりょう: 350.12013238g/mol
  • どういたいしつりょう: 350.12013238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 77.6Ų

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6473-0770-1mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6473-0770-20mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6473-0770-15mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F6473-0770-5mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6473-0770-25mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6473-0770-30mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6473-0770-75mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6473-0770-20μmol
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6473-0770-40mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6473-0770-3mg
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
2034293-89-3 90%+
3mg
$63.0 2023-05-17

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 関連文献

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanoneに関する追加情報

Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features, which include a thienopyridine moiety and a quinoxaline ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The thienopyridine moiety is well-known for its antiplatelet and antithrombotic properties, making it a valuable scaffold in the development of cardiovascular drugs. The quinoxaline ring, on the other hand, is associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these two structural elements in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone suggests that it may have a multifaceted therapeutic profile.

Recent studies have explored the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone in various biological systems. One notable study published in the *Journal of Medicinal Chemistry* investigated its anti-inflammatory properties. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone could be a promising candidate for the treatment of inflammatory diseases.

Another area of research has focused on the anticancer potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone. A study published in *Cancer Research* demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. These findings highlight the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone as an anticancer agent.

In addition to its biological activities, the synthetic accessibility of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is an important consideration for its development as a therapeutic agent. Recent advances in synthetic chemistry have enabled the efficient synthesis of this compound using mild and scalable methods. For instance, a one-pot multicomponent reaction involving readily available starting materials has been reported to yield high purity (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone with excellent yields.

The pharmacokinetic properties of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.

Furthermore, the safety profile of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-y l)methanone has been evaluated in animal models. Toxicological studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant organ toxicity or mutagenicity. These findings support its potential for further clinical development.

In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin -5(4H)- yl ) az et id in - 1 - y l )( qu ox al in - 6 - y l ) meth an one (CAS No. 2034293 - 89 - 3 ) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.

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